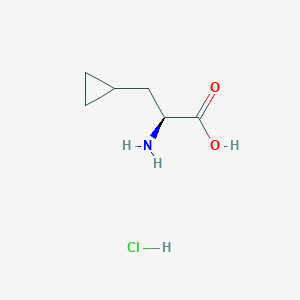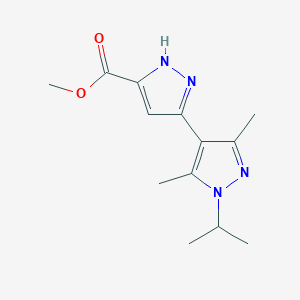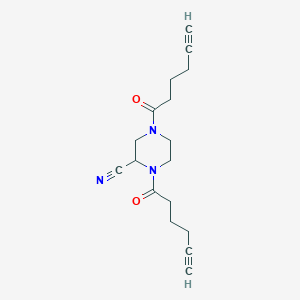
L-beta-Cyclopropylalanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-beta-Cyclopropylalanine hydrochloride is a non-natural amino acid derivative that has been widely used in scientific research. It is a cyclopropane-containing amino acid that has unique properties and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
L-beta-Cyclopropylalanine hydrochloride acts as a structural analogue of natural amino acids, which allows it to interact with proteins in a unique way. It has been found to affect protein stability and folding, as well as the activity of enzymes that catalyze amide bond hydrolysis. L-beta-Cyclopropylalanine hydrochloride has also been shown to affect the binding of ligands to proteins, which can have implications for drug design.
Efectos Bioquímicos Y Fisiológicos
L-beta-Cyclopropylalanine hydrochloride has been found to have various biochemical and physiological effects. It has been shown to affect protein stability and folding, as well as the activity of enzymes that catalyze amide bond hydrolysis. Additionally, it has been found to affect the binding of ligands to proteins, which can have implications for drug design. L-beta-Cyclopropylalanine hydrochloride has also been found to have potential therapeutic applications, including as a treatment for cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-beta-Cyclopropylalanine hydrochloride has several advantages for lab experiments. It is a non-natural amino acid derivative that can be used to modify proteins in a unique way, which can provide insights into protein structure and function. Additionally, it has been found to have potential therapeutic applications, which can be explored in lab experiments. However, L-beta-Cyclopropylalanine hydrochloride also has limitations, including its relatively high cost and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for research involving L-beta-Cyclopropylalanine hydrochloride. One direction is to explore its potential therapeutic applications, including as a treatment for cancer and other diseases. Another direction is to study its effects on protein stability and folding in more detail, which can provide insights into the mechanisms of protein function. Additionally, L-beta-Cyclopropylalanine hydrochloride can be used to design new drugs, which can have implications for the treatment of various diseases.
Métodos De Síntesis
L-beta-Cyclopropylalanine hydrochloride can be synthesized using various methods. One of the most common methods is the reaction of ethyl 2-bromoacetate with cyclopropylamine, followed by hydrolysis and decarboxylation. Another method involves the reaction of cyclopropylamine with ethyl chloroformate, followed by hydrolysis and decarboxylation. The synthesized product is then purified and converted into hydrochloride salt.
Aplicaciones Científicas De Investigación
L-beta-Cyclopropylalanine hydrochloride has been used in various scientific research applications. It has been found to be a useful tool for studying protein structure and function, as well as for designing new drugs. It has also been used as a substrate for enzymes that catalyze the hydrolysis of amide bonds. Additionally, L-beta-Cyclopropylalanine hydrochloride has been used to study the effects of cyclopropane-containing amino acids on protein stability and folding.
Propiedades
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAANNBRVRNYCJ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-beta-Cyclopropylalanine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998632.png)

![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)


methanone](/img/structure/B2998640.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)
![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)
![N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide](/img/structure/B2998644.png)
![N-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B2998647.png)
![2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2998651.png)
![5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B2998652.png)